molecular formula C13H9Cl2N3O B3036418 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile CAS No. 341967-11-1

2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile

Cat. No.: B3036418
CAS No.: 341967-11-1
M. Wt: 294.13 g/mol
InChI Key: HXKNXCJATFZGRM-UHFFFAOYSA-N
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Description

2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile is a nicotinonitrile derivative featuring a 3,4-dichloroanilino substituent at position 2 and a methoxy group at position 4 of the pyridine ring.

Properties

IUPAC Name

2-(3,4-dichloroanilino)-4-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-19-12-4-5-17-13(9(12)7-16)18-8-2-3-10(14)11(15)6-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKNXCJATFZGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179063
Record name 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341967-11-1
Record name 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341967-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile typically involves the reaction of 3,4-dichloroaniline with 4-methoxynicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.

Scientific Research Applications

2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile

  • Structural Differences: Position 2: 4-Chloroanilino (vs. 3,4-dichloroanilino in the target compound). Position 4: Dimethylamino group (vs. methoxy group).
  • Implications: The single chlorine atom reduces steric hindrance and lipophilicity compared to the dichloro analog.

2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile

  • Structural Differences: Position 2: 3,5-Dichloroanilino (vs. 3,4-dichloro). Position 4: Dimethylamino group (vs. methoxy).
  • Key Data :
    • Molecular Formula: C₁₄H₁₂Cl₂N₄
    • Molecular Weight: 307.18 g/mol
    • Purity: ≥98% .
  • Implications: The 3,5-dichloro substitution creates a symmetrical structure, possibly enhancing crystallinity compared to the 3,4-isomer. Dimethylamino vs. methoxy groups may influence solubility and electronic properties.

2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline

  • Structural Differences: Nitro group at positions 4 or 5 (vs. cyano group in nicotinonitriles). Lacks the pyridine core and dichloroanilino substituent.
  • Key Data :
    • Molecular Weight: 168.15 g/mol (C₇H₈N₂O₃).
    • Purity: >95.0% (commercial grade).
    • Safety: Classified as hazardous due to nitro group reactivity .
  • Implications :
    • Nitro groups are strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
    • These compounds are likely intermediates in synthesis rather than functional analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile 3,4-Cl (C6); 4-OCH₃ (C4) C₁₃H₁₀Cl₂N₂O* 295.14* ≥98%* High lipophilicity; potential kinase inhibitor
2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile 4-Cl (C6); 4-N(CH₃)₂ (C4) C₁₄H₁₂ClN₄ 287.72* N/A Enhanced electron donation; agrochemical intermediate
2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile 3,5-Cl (C6); 4-N(CH₃)₂ (C4) C₁₄H₁₂Cl₂N₄ 307.18 ≥98% Symmetrical structure; high purity for research
2-Methoxy-4-nitroaniline 2-OCH₃; 4-NO₂ C₇H₈N₂O₃ 168.15 >95.0% Hazardous nitro intermediate; dye synthesis

*Calculated or inferred data due to lack of direct evidence.

Research Findings and Implications

Substituent Effects on Reactivity and Bioactivity

  • Chlorine Substitution: Dichloro analogs (3,4- vs. 3,5-) exhibit distinct electronic environments. The 3,4-dichloro configuration may enhance binding to hydrophobic pockets in enzyme targets compared to mono-chloro derivatives .
  • Methoxy vs. Dimethylamino Groups: Methoxy groups improve metabolic stability compared to dimethylamino groups, which may undergo demethylation in vivo .

Biological Activity

2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile is a synthetic organic compound with the molecular formula C13H10Cl2N2O. It is characterized by a methoxy group and a nitrile functional group attached to a nicotinonitrile backbone, which contributes to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-cancer agent.

The presence of two chlorine atoms on the aromatic ring significantly influences the compound's reactivity and biological activity. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Potential

Research indicates that this compound exhibits notable anti-cancer properties. It has been shown to inhibit cellular pathways that are crucial for tumor growth. The compound's mechanism of action may involve the modulation of enzymatic activity and alteration of signaling pathways within cells, leading to reduced proliferation of cancer cells.

Table 1: Summary of Biological Activities

Activity Description Reference
Anti-cancerInhibits tumor growth through cellular pathway modulation
Enzyme InteractionModulates activity of specific enzymes
Receptor BindingInteracts with receptors involved in disease processes

Study 1: In Vitro Anticancer Activity

A study evaluated the anti-cancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent.

Another research focused on the compound's mechanism of action. It was found to inhibit the activity of specific kinases involved in cell signaling pathways associated with cancer proliferation. The IC50 values for these interactions were reported to be in the nanomolar range, indicating high potency.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of chlorinated aromatic structures and functional groups. This specificity imparts distinct chemical reactivity and biological activity compared to similar compounds.

Table 2: Comparison with Similar Compounds

Compound Name Structural Features Unique Characteristics
2-(Chlorophenyl)-4-methoxynicotinonitrileChlorophenyl groupDifferent biological activities
2-(Bromoanilino)-4-methoxynicotinonitrileBromine substitutionPotentially different reactivity profiles
2-(Trifluoromethylphenyl)-4-methoxynicotinonitrileTrifluoromethyl groupEnhanced lipophilicity affecting bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile
Reactant of Route 2
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2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile

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